Cas no 1805241-59-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and halogen substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo and difluoromethyl groups enhances its utility in cross-coupling reactions, while the aldehyde functionality allows for further derivatization. Its fluorinated structure contributes to improved metabolic stability and bioavailability in drug development. This compound is particularly valuable in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs), where precise functionalization is critical. High purity and consistent quality ensure reliable performance in complex synthetic pathways.
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde structure
1805241-59-1 structure
商品名:4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
CAS番号:1805241-59-1
MF:C7H3BrF3NO
メガワット:254.004031419754
CID:4860056

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
    • インチ: 1S/C7H3BrF3NO/c8-4-1-3(2-13)12-6(5(4)9)7(10)11/h1-2,7H
    • InChIKey: WNCSYYNEMVRVQO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=O)N=C(C(F)F)C=1F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 30

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029061354-1g
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
1805241-59-1 97%
1g
$1,460.20 2022-04-01

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 関連文献

Related Articles

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehydeに関する追加情報

Introduction to 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805241-59-1)

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1805241-59-1, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The unique structural features of this compound, including the presence of bromo, difluoromethyl, and fluoro substituents, contribute to its reactivity and utility in synthetic chemistry.

Thepyridinecore of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is a heterocyclic aromatic ring that is widely recognized for its pharmacological properties. Pyridines are fundamental motifs in many drugs and have been extensively studied for their role in modulating biological pathways. The introduction of halogen atoms, such as bromo and fluoro, into the pyridine scaffold enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.

Thecarboxaldehydefunctional group at the 6-position of the pyridine ring provides a reactive site for further functionalization. This aldehyde group can undergo various chemical transformations, including condensation reactions with amines to form Schiff bases, or reduction to yield primary alcohols. These transformations are crucial for the synthesis of more complex molecules, such as peptidomimetics and kinase inhibitors.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic properties. The presence of fluorine atoms in 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde contributes to its potential as a building block for the development of next-generation pharmaceuticals. For instance, fluorinated pyridines have been shown to improve drug bioavailability by increasing membrane permeability and reducing metabolic degradation.

One of the most compelling applications of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions are critical in many biological processes, and inhibiting these interactions can lead to therapeutic benefits. Thebromosubstituent on the pyridine ring allows for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly used to attach aryl or heteroaryl groups to the molecule. These modifications can fine-tune the binding properties of the compound to its target protein.

Recent studies have highlighted the potential of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde in developing inhibitors for kinases, which are enzymes that play a key role in cell signaling pathways. Overexpression or mutation of kinases is associated with various diseases, including cancer. By designing small-molecule inhibitors that bind to these kinases, researchers aim to disrupt aberrant signaling pathways and restore normal cellular function. Thedifluoromethylgroup in this compound can enhance binding affinity by improving hydrophobic interactions with the kinase active site.

Thefluorosubstituents on the pyridine ring also contribute to the metabolic stability of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde. Fluoroatoms are known to reduce susceptibility to enzymatic degradation by enzymes such as cytochrome P450 monooxygenases. This property is particularly valuable in drug development, as it can lead to longer half-lives and improved therapeutic efficacy.

In addition to its pharmaceutical applications, 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde has shown promise in agrochemical research. Thepyridinescaffold is a common structural motif in many pesticides and herbicides due to its ability to interact with biological targets in plants and pests. By incorporating fluorinated substituents into this scaffold, researchers can develop compounds with enhanced potency and selectivity.

The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes halogenation reactions followed by functional group interconversions. Thebromosubstituent is often introduced via electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS). Subsequent reactions include nucleophilic substitution or cross-coupling reactions to introduce other substituents onto the pyridine ring.

Thedifluoromethylgroup can be introduced through fluorination reactions using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These reactions require careful control due to the reactivity of DAST with protic solvents and moisture. Finally, oxidation of an alcohol or reduction of an ester yields the desiredcarboxaldehyde.

In conclusion,4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805241-59-1) is a valuable intermediate in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The presence of bromo, difluoromethyl, and fluoro substituents makes it a versatile building block for synthesizing biologically active molecules. Recent advances in drug design have highlighted its potential as a scaffold for developing novel therapeutic agents targeting protein-protein interactions and kinases.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.